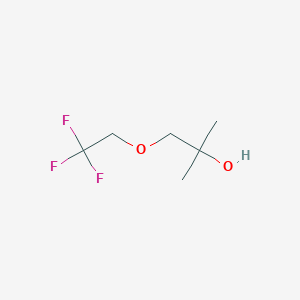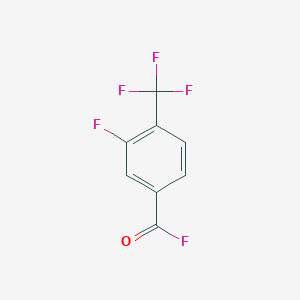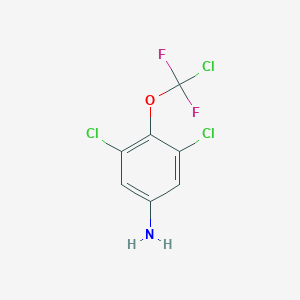
3,5-Dichloro-4-(chlorodifluoromethoxy)aniline; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-(chlorodifluoromethoxy)aniline, or 3,5-DC4CDFMA, is a compound used in scientific research and laboratory experiments. It is a colorless solid that is 98% pure and is most commonly used in its anhydrous form. 3,5-DC4CDFMA has a wide range of applications, including synthesis of other compounds, as a reagent in chemical reactions, and in biochemistry and physiology experiments.
Aplicaciones Científicas De Investigación
3,5-DC4CDFMA is used in a variety of scientific research applications. It is commonly used as a reagent in chemical reactions, such as the synthesis of other compounds. It is also used in biochemistry and physiology experiments, such as the study of enzyme kinetics and the effects of drugs on cells. In addition, 3,5-DC4CDFMA is used in the synthesis of pharmaceuticals, in the study of drug metabolism, and in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3,5-DC4CDFMA is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 3,5-DC4CDFMA may also act as a substrate for other enzymes, such as those involved in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-DC4CDFMA are not well understood. However, it is believed that the compound may act as an inhibitor of enzymes involved in the metabolism of drugs, leading to an increased concentration of the drug in the body. In addition, 3,5-DC4CDFMA may also act as a substrate for other enzymes involved in the synthesis of other compounds, leading to an increased production of those compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3,5-DC4CDFMA in laboratory experiments has both advantages and limitations. One advantage is that it is a relatively low-cost reagent that is readily available. In addition, the compound is stable and can be stored for long periods of time. However, there are some limitations to the use of 3,5-DC4CDFMA in laboratory experiments. For example, the compound is toxic and should be handled with care. In addition, the compound is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of 3,5-DC4CDFMA in scientific research. One potential direction is the development of new drugs that use the compound as an active ingredient. In addition, 3,5-DC4CDFMA could be used to study the effects of drugs on cells, as well as the metabolism of drugs in the body. Finally, 3,5-DC4CDFMA could be used in the synthesis of other compounds, such as pharmaceuticals.
Métodos De Síntesis
3,5-DC4CDFMA is synthesized by a two-step process involving the reaction of 3,5-dichloroaniline with chlorodifluoromethoxytrimethylsilane. In the first step, the 3,5-dichloroaniline is reacted with the chlorodifluoromethoxytrimethylsilane in a polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at a temperature of around 0°C and with a catalyst, such as triethylamine, present. In the second step, the reaction mixture is treated with a base, such as potassium carbonate, to form the desired product, 3,5-DC4CDFMA.
Propiedades
IUPAC Name |
3,5-dichloro-4-[chloro(difluoro)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F2NO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOVRKINBKPKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)(F)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-(chlorodifluoromethoxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6323106.png)
![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)


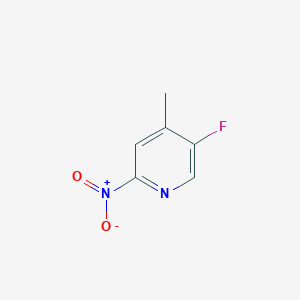

![Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide](/img/structure/B6323139.png)
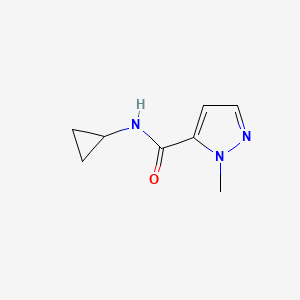
![2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98%](/img/structure/B6323157.png)
